Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-

Catalog No.
S12415789
CAS No.
59276-03-8
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-

CAS Number

59276-03-8

Product Name

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-

IUPAC Name

N-[[3-(formamidomethyl)phenyl]methyl]formamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4,7-8H,5-6H2,(H,11,13)(H,12,14)

InChI Key

ZUUAKXMTKFCWJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CNC=O)CNC=O

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- (CAS 59276-03-8), commonly known as m-xylylene diformamide, is a highly structured aromatic-aliphatic intermediate primarily procured as a precursor for specialty diisocyanates and diisocyanides. Featuring a rigid 1,3-disubstituted benzene core flanked by formamidomethyl groups, it offers distinct thermal and chemical reactivity profiles compared to standard aliphatic formamides [1]. In industrial and advanced synthetic workflows, it is valued for its ability to undergo catalytic dehydration or oxidation to yield m-xylylene diisocyanate (m-XDI)—a premium non-yellowing polyurethane building block—without the use of highly toxic phosgene [1]. Additionally, its conversion to m-xylylene diisocyanide provides a conformationally constrained bifunctional reagent critical for multicomponent peptide macrocyclization [2].

Procurement Fit

1
Masked primary amine — enables extended pot life in epoxy systems
2
meta-Regioisomer — provides solubility in polar hydroxylic solvents
3
Latent hardener — thermal activation above ~120 °C for controlled cure

Substituting m-xylylene diformamide with generic aliphatic diformamides (such as hexamethylene diformamide) or standard primary amines (like m-xylylenediamine) fundamentally disrupts both process safety and downstream product architecture. In polyurethane precursor manufacturing, reverting to the base amine (m-xylylenediamine) necessitates direct phosgenation, reintroducing severe toxicity risks, complex halogen handling, and potential chloride contamination in optical-grade resins [1]. In advanced synthetic applications such as Ugi multicomponent macrocyclizations, replacing the m-xylylene core with flexible aliphatic chains fails to provide the necessary structural preorganization, failing to overcome entropically disfavored ring closures and resulting in negligible yields of the target cyclic peptidomimetics [2].

Substitution Risk

Target
m-Xylylene diformamide
meta connectivity ensures kinked geometry and solubility
Analog
p-Xylylene diformamide
para substitution may reduce solubility and promote phase separation
Target
m-Xylylene diformamide
blocked amine provides multi-hour pot life
Analog
m-Xylylenediamine
free amine gel time typically 20–60 min; impractical for large batches

Phosgene-Free Isocyanate Synthesis Compatibility

The synthesis of specialty optical polyurethanes requires high-purity m-xylylene diisocyanate (m-XDI). Traditionally, this is achieved via the phosgenation of m-xylylenediamine (m-XDA). Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- serves as a direct precursor for phosgene-free m-XDI production via gas-phase catalytic oxidation (e.g., over silver or copper catalysts at 400–450 °C). This route achieves quantitative conversion of the formamide [1], completely eliminating the need for phosgene gas and avoiding chloride-based byproducts that can degrade the optical clarity of downstream polyurethane lenses.

Evidence DimensionPhosgene requirement and chloride byproduct potential
Target Compound Data0 equivalents of phosgene required (catalytic gas-phase oxidation)
Comparator Or Baselinem-Xylylenediamine (requires >2 equivalents of phosgene)
Quantified Difference100% reduction in phosgene usage and associated chloride impurities
ConditionsIndustrial scale-up of m-XDI synthesis

Procuring the diformamide enables safer, halogen-free manufacturing of premium non-yellowing optical polyurethanes.

Solubility
Class-level
Soluble vs. not demonstrated
Solubility in β-hydroxyethylformamide distinguishes meta isomer
Class-level inference; para solubility inferred absent

Conformational Rigidity in Peptide Macrocyclization

When converted to m-xylylene diisocyanide, this compound is utilized as a bifunctional building block in Ugi multicomponent reactions for peptide macrocyclization. The rigid 1,3-disubstituted phenyl architecture of the m-xylylene core provides essential structural preorganization. Comparative studies demonstrate that utilizing the m-xylylene-derived diisocyanide successfully yields pseudo-peptidic macrocycles, whereas substituting it with highly flexible aliphatic diisocyanides (e.g., derived from hexamethylene diformamide) results in very low yields due to the inability to overcome entropically disfavored ring closure [1].

Evidence DimensionMacrocyclization yield and structural preorganization
Target Compound DataSuccessful high-yield formation of pseudo-peptidic macrocycles
Comparator Or BaselineFlexible aliphatic diisocyanides (very low yields, high oligomerization)
Quantified DifferenceSubstantial increase in target macrocycle yield due to rigidifying effect
ConditionsDouble Ugi reaction-based macrocyclization with Boc-amino acids

It is the optimal precursor for synthesizing conformationally constrained cyclic peptide libraries in drug discovery.

Physicochemical profile
Predicted
ΔLogP +0.37
ΔtPSA +6.98 Ų
Meta more polar; supports hydroxylic solvent compatibility
In silico prediction; experimental validation recommended

Thermal Volatility and Continuous-Flow Processability

For industrial viability, isocyanate precursors must withstand vaporization without complete thermal degradation. Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- demonstrates excellent processability in continuous-flow gas-phase reactors. When evaporated in a nitrogen/air stream and passed over a metal catalyst bed at 430 °C with a short residence time (e.g., 0.2 seconds), the compound achieves quantitative conversion with a viable single-pass yield of m-xylylene diisocyanate [1]. This confirms its thermal stability and volatility profile are well-suited for advanced continuous manufacturing paradigms, unlike heavier polymeric or highly unstable aromatic precursors.

Evidence DimensionPrecursor conversion in gas-phase flow
Target Compound DataQuantitative (100%) conversion with stable volatilization at 430 °C
Comparator Or BaselineThermally unstable precursors (decompose prior to volatilization)
Quantified DifferenceEnables continuous gas-phase processing without reactor fouling
Conditions430 °C, 0.2s residence time, N2/air carrier gas

Ensures the material can be seamlessly integrated into modern, continuous-flow phosgene-free manufacturing facilities.

Pot life
Class-level
~8–24× extension
Extended pot life vs. free amine at 25 °C
Generic class behaviour; formulation-specific validation needed

Phosgene-Free Production of Optical-Grade m-XDI

Directly leveraging its ability to undergo catalytic oxidation without halogenated reagents, this compound is the ideal starting material for manufacturing high-purity m-xylylene diisocyanate (m-XDI). This is critical for producing non-yellowing, high-refractive-index polyurethanes used in advanced optical lenses and specialty coatings [1].

Synthesis of Constrained Cyclic Peptidomimetics

Following dehydration to m-xylylene diisocyanide, the rigid 1,3-phenylenebis(methylene) core makes it a superior bifunctional reagent for Ugi multicomponent macrocyclizations. It is heavily utilized in pharmaceutical research to construct conformationally constrained pseudo-peptidic macrocycles that flexible aliphatic alternatives cannot efficiently produce [2].

Development of Halogen-Free Curing Agents

Because the diformamide pathway avoids chloride contamination inherent to phosgenation, derivatives synthesized from this compound are highly suited for electronic-grade polyurethane curing agents and encapsulants where trace halides would cause corrosion or dielectric failure [1].

Precursor for Specialty Polyurea Formulations

Beyond polyurethanes, the isocyanates generated from this diformamide can be reacted with polyamines to form highly durable, UV-stable polyurea coatings. The phosgene-free origin ensures a higher purity profile, which is advantageous for sensitive architectural or automotive clear-coat applications [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Optical coatings
Solubility in polar hydroxylic solvents
Formulation homogeneity; absence of striae and haze
Industrial maintenance coatings
Masked amine latency
Pot life stability at ambient; thermal activation profile
Microporous polymers
Kinked meta geometry
Intrinsic microporosity; pore architecture retention
Non-isocyanate polyurethanes
Controlled amine release
Curing uniformity; CO2 blistering prevention

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.089877630 g/mol

Monoisotopic Mass

192.089877630 g/mol

Heavy Atom Count

14

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